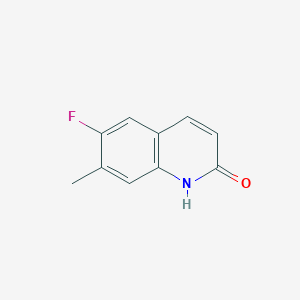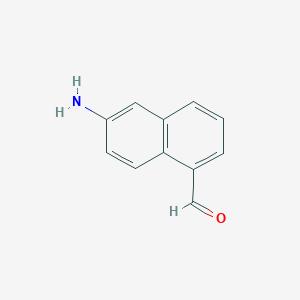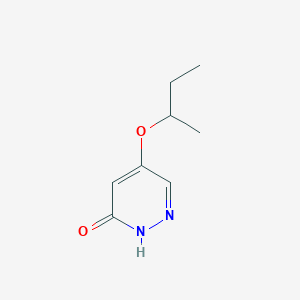
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide is a chemical compound with the molecular formula C10H9NO2 It is a derivative of indene, featuring a carboxamide group at the 5-position and a keto group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the necessary functional groups.
Oxidation: Indene is oxidized to form 3-oxo-2,3-dihydro-1H-indene.
Amidation: The keto group at the 3-position is then converted to a carboxamide group through an amidation reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indene-5-carboxamide.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-5-carboxamide involves its interaction with specific molecular targets, such as discoidin domain receptor 1 (DDR1). By binding to DDR1, it inhibits kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and migration .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is similar in structure but contains an amino group instead of a keto group.
1-Oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound features a carboxylate group at the 2-position.
Uniqueness
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DDR1 makes it a valuable compound in medicinal chemistry research .
Propiedades
Número CAS |
1344893-69-1 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
3-oxo-1,2-dihydroindene-5-carboxamide |
InChI |
InChI=1S/C10H9NO2/c11-10(13)7-2-1-6-3-4-9(12)8(6)5-7/h1-2,5H,3-4H2,(H2,11,13) |
Clave InChI |
WIPHJSRFTDZZJK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C=CC(=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione](/img/structure/B11914071.png)

![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11914078.png)
![7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11914086.png)

![(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11914103.png)
![1-Oxa-3-azaspiro[4.6]undecan-2-one](/img/structure/B11914114.png)


